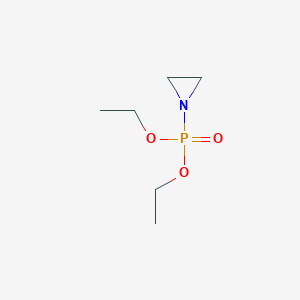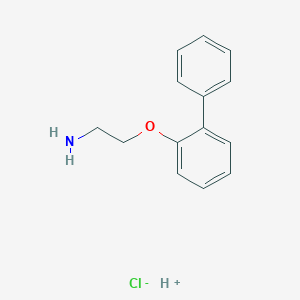
diethyl aziridin-1-ylphosphonate
Overview
Description
Diethyl aziridin-1-ylphosphonate is an organophosphorus compound that features a three-membered aziridine ring attached to a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl aziridin-1-ylphosphonate can be synthesized through the reaction of diethyl phosphite with aziridine. The reaction typically involves the nucleophilic addition of diethyl phosphite to the aziridine ring, forming the desired product. This process can be catalyzed by acids such as trifluoromethanesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl aziridin-1-ylphosphonate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as thiols, amines, and alcohols, leading to the formation of different substituted products.
Substitution Reactions: The phosphonate group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, alcohols
Catalysts: Trifluoromethanesulfonic acid, Lewis acids
Solvents: Dichloromethane, toluene
Major Products Formed
The major products formed from these reactions include various substituted aziridine derivatives and phosphonate esters, depending on the nucleophiles used .
Scientific Research Applications
Diethyl aziridin-1-ylphosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including polyamines and other nitrogen-containing compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as antibacterial and antimicrobial coatings, and non-viral gene transfection agents.
Mechanism of Action
The mechanism of action of diethyl aziridin-1-ylphosphonate primarily involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. Additionally, the phosphonate group can participate in various substitution reactions, further diversifying its reactivity .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler analog with a three-membered nitrogen ring but without the phosphonate group.
Azetidine: A four-membered nitrogen ring compound, which also exhibits ring strain and similar reactivity.
Diethyl phosphonate: Lacks the aziridine ring but shares the phosphonate group, making it useful in similar substitution reactions.
Uniqueness
Diethyl aziridin-1-ylphosphonate is unique due to the combination of the aziridine ring and the phosphonate group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler analogs, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-diethoxyphosphorylaziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO3P/c1-3-9-11(8,10-4-2)7-5-6-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIORVSEVVCFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N1CC1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10,13-Dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7759789.png)


![2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole](/img/structure/B7759807.png)








